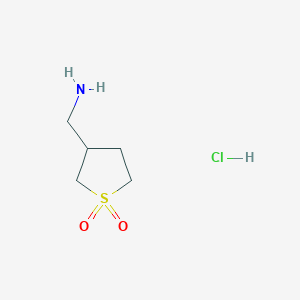

3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride is a chemical compound that is derived from tetrahydrothiophene. The compound is of interest due to its potential applications in various chemical reactions and its relevance in the synthesis of biologically active molecules.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, 3-oxotetrahydrothiophen dioxide, which is closely related to the aminomethyl derivative, can be prepared from 3-aminotetrahydrothiophen dioxide by oxidation with hydrogen peroxide followed by hydrolysis of the resulting oxime . This method provides insight into the possible synthetic routes that could be adapted for the synthesis of 3-(aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride by incorporating an appropriate amination step.

Another synthesis approach for related thiophene derivatives involves intramolecular nitrile oxide cycloaddition processes (INOC) leading to tetrahydrothieno(3,4-c)isoxazoline, followed by N,O-bond cleavage to yield 2-substituted 3-amino-4-hydroxymethylthiophenes . This method suggests that similar strategies could be employed in the synthesis of 3-(aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride by modifying the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of 3-(aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride would be expected to feature a tetrahydrothiophene backbone with an aminomethyl group at the 3-position and a sulfonyl group (SO2) at the 1,1-positions. The presence of the hydrochloride indicates that the amine group is likely protonated, which could influence the compound's reactivity and solubility.

Chemical Reactions Analysis

The literature provides examples of reactions involving similar compounds, which can shed light on the potential reactivity of 3-(aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride. The oxidation and subsequent hydrolysis of aminotetrahydrothiophen dioxides to form ketones suggest that the aminomethyl group in the compound of interest could undergo similar transformations under oxidative conditions. Additionally, the INOC process and subsequent N,O-bond cleavage indicate that the compound might participate in cycloaddition reactions and serve as a precursor to other heterocyclic structures.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-(aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride are not detailed in the provided papers, we can infer from the structure that the compound would exhibit properties typical of amines and sulfonyl-containing compounds. The hydrochloride salt form would likely be more soluble in polar solvents due to the ionic nature of the compound. The presence of the sulfonyl group could confer additional reactivity, such as the ability to form sulfonamides or undergo sulfonylation reactions.

科学的研究の応用

“3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride” is a chemical compound with the molecular formula C5H12ClNO2S . It’s used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Thiophene derivatives, such as “3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride”, are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug and articaine as 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

The synthesis of thiophene derivatives involves various methods including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Safety And Hazards

特性

IUPAC Name |

(1,1-dioxothiolan-3-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.ClH/c6-3-5-1-2-9(7,8)4-5;/h5H,1-4,6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPURRGGAAHWRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70461200 |

Source

|

| Record name | 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride | |

CAS RN |

3193-51-9 |

Source

|

| Record name | 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline](/img/structure/B1279486.png)

![Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B1279490.png)